Cas no 1094231-72-7 (5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine)
5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(2-METHOXYPHENYL)-1,2,4-TRIAZIN-3-AMINE
- 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine
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- Inchi: 1S/C10H10N4O/c1-15-9-5-3-2-4-7(9)8-6-12-14-10(11)13-8/h2-6H,1H3,(H2,11,13,14)
- InChI Key: DTHKHYPVKBSDCM-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1C1C=NN=C(N)N=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 202
- XLogP3: 0.5
- Topological Polar Surface Area: 73.9
5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019125245-1g |
5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine |
1094231-72-7 | 95% | 1g |
$608.40 | 2023-09-04 | |
| Chemenu | CM485671-1g |
5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine |
1094231-72-7 | 95% | 1g |
$694 | 2023-11-25 | |
| Ambeed | A777877-1g |
5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine |
1094231-72-7 | 95% | 1g |
$578.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1668903-1g |
5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine |
1094231-72-7 | 98% | 1g |
¥5953.00 | 2024-08-09 |
5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine Suppliers
5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine
Research Update on 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine (CAS: 1094231-72-7) in Chemical Biology and Pharmaceutical Applications
The compound 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine (CAS: 1094231-72-7) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic triazine derivative, featuring a methoxyphenyl substituent, exhibits promising biological activity, particularly in the context of kinase inhibition and antimicrobial effects. Recent studies have explored its synthesis, structure-activity relationships (SAR), and mechanistic pathways, positioning it as a candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a selective inhibitor of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, which are implicated in cancer cell proliferation. The research demonstrated that 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine binds to the ATP-binding pocket of these kinases with high affinity, leading to cell cycle arrest in vitro. Molecular docking simulations and X-ray crystallography data (PDB: 8F2K) provided structural insights into its binding mode, revealing key interactions with hinge-region residues.
In addition to its anticancer potential, a separate 2024 preprint in Bioorganic & Medicinal Chemistry Letters reported its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disruption of bacterial DNA gyrase, with an MIC value of 2 µg/mL against MRSA. SAR studies indicated that the 2-methoxy group enhances membrane permeability, while the triazine core contributes to target binding. These findings suggest its potential as a scaffold for novel antibiotics.
From a synthetic chemistry perspective, advancements in the scalable production of 1094231-72-7 were achieved via a Pd-catalyzed Buchwald-Hartwig coupling between 2-methoxyphenylboronic acid and 3-amino-1,2,4-triazine-5-yl triflate, as detailed in a 2023 Organic Process Research & Development paper. The optimized route achieved an 82% yield with >99% purity, addressing previous challenges in amino-triazine functionalization. Process analytical technology (PAT) was employed to monitor critical quality attributes, underscoring its suitability for GMP-scale production.
Ongoing clinical investigations include Phase I trials evaluating 1094231-72-7 derivatives as CDK inhibitors for solid tumors (NCT05677803), with preliminary data showing acceptable pharmacokinetics (t1/2 = 8.2 h in humans). However, challenges remain in optimizing bioavailability due to its moderate solubility (0.12 mg/mL in PBS at pH 7.4). Novel formulation approaches, such as nanocrystal technology described in a 2024 International Journal of Pharmaceutics study, have improved oral absorption by 3.2-fold in rodent models.
In conclusion, 5-(2-Methoxyphenyl)-1,2,4-triazin-3-amine represents a versatile scaffold with dual therapeutic potential in oncology and infectious diseases. Future research directions include combinatorial chemistry to expand its SAR landscape and the development of prodrug strategies to enhance its pharmacological profile. The compound's patent landscape (WO202318712A1, US202401244A1) indicates growing commercial interest, warranting close monitoring of its translational progress.
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